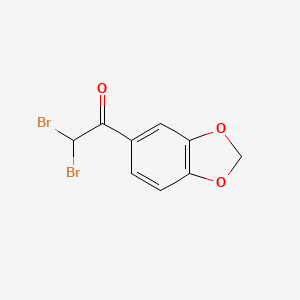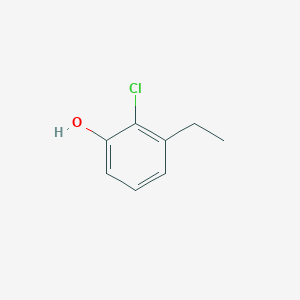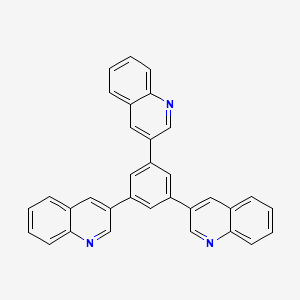
Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- is a complex organic compound with a unique structure that includes three quinoline units connected to a central benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- typically involves the condensation of quinoline derivatives with a benzene tricarboxylic acid or its derivatives. One common method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline rings . Catalysts such as heteropolyacids or phosphotungstic acid are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact . The use of recyclable catalysts and one-pot reactions are also common practices in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units into hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based compounds used as antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single quinoline unit.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Acridine: Contains three fused rings with nitrogen atoms in different positions.
Uniqueness
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- is unique due to its star-shaped structure, which provides distinct electronic and steric properties compared to simpler quinoline derivatives .
Propriétés
Numéro CAS |
831235-68-8 |
|---|---|
Formule moléculaire |
C33H21N3 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
3-[3,5-di(quinolin-3-yl)phenyl]quinoline |
InChI |
InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H |
Clé InChI |
DNGWOBSPGKGNPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


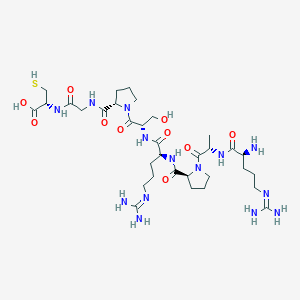
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)

![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
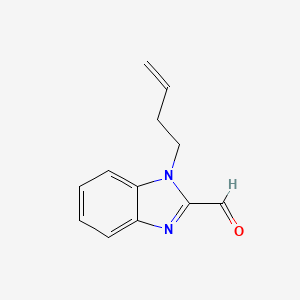
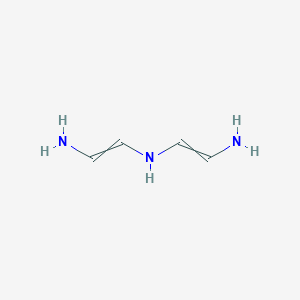

![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
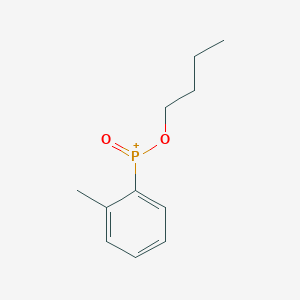
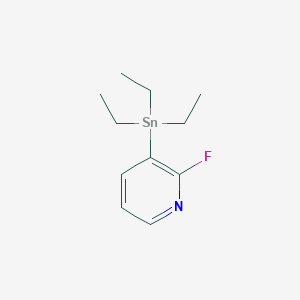
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
